[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Overview
Description
4,5-Dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C13H12Cl2N2O2S. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a pyridinyl group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by sulfonation and subsequent substitution reactions. The reaction conditions often involve the use of chlorinating agents, sulfonating agents, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The process ensures high yield and purity of the final product through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
4,5-Dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the growth of bacteria .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Similar in structure but differs in the presence of a pyridazinone ring instead of a sulfonamide group.
Chloromethylisothiazolinone: Shares the chlorinated aromatic structure but has different functional groups and applications.
Uniqueness
4,5-Dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4,5-dichloro-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-4-3-5-16-13(8)17-20(18,19)12-7-11(15)10(14)6-9(12)2/h3-7H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWJEKIYRGQYAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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